DIG-MSK vs. Mithramycin A: Reduced Cytotoxicity in Normal Human Cells While Retaining Antitumor Potency
DIG-MSK demonstrates a substantially improved safety margin compared to mithramycin A (MTA) in normal human cells, as evidenced by comparative cytotoxicity assays on peripheral blood mononuclear cells (PBMCs) and fibroblasts [1]. This differential toxicity profile is a critical determinant for its selection over MTA in preclinical oncology research. In ovarian cancer cell lines, DIG-MSK maintains potent anti-tumor activity, with IC50 values in the sub-micromolar range, while its toxicity to normal cells is significantly lower [1].
| Evidence Dimension | Cytotoxicity |
|---|---|
| Target Compound Data | Significantly lower toxicity to fibroblasts and PBMCs compared to MTA (exact quantitative values not provided in the abstract, but stated as 'significantly lower than that of MTA') |
| Comparator Or Baseline | Mithramycin A (MTA): Higher toxicity to fibroblasts and PBMCs |
| Quantified Difference | Significantly lower toxicity (exact fold-change not reported in the open-access abstract) |
| Conditions | Fibroblasts and peripheral blood mononuclear cells (PBMCs); ovarian cancer cell lines (A2780, IGROV1, OVCAR3) |
Why This Matters
This differential toxicity profile directly addresses the primary limitation of mithramycin A (severe side effects), making DIG-MSK a preferred candidate for studies requiring a wider therapeutic window.
- [1] Fernández-Guizán, A., López-Soto, A., Acebes-Huerta, A., Huergo-Zapico, L., Villa-Álvarez, M., Núñez, L.-E., Morís, F., & Gonzalez, S. (2015). Pleiotropic Anti-Angiogenic and Anti-Oncogenic Activities of the Novel Mithralog Demycarosyl-3D-ß-D-Digitoxosyl-Mithramycin SK (EC-8042). PLOS ONE, 10(11), e0140786. View Source
